molecular formula C10F22NNaO4S2 B12853508 Sodium bis((perfluoropentyl)sulfonyl)amide

Sodium bis((perfluoropentyl)sulfonyl)amide

Cat. No.: B12853508
M. Wt: 703.2 g/mol
InChI Key: DXEOJJPJMKXCAV-UHFFFAOYSA-N
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Description

Sodium bis((perfluoropentyl)sulfonyl)amide is a chemical compound known for its unique properties and applications It is characterized by the presence of perfluorinated sulfonyl groups, which impart distinct chemical and physical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium bis((perfluoropentyl)sulfonyl)amide typically involves the reaction of perfluoropentyl sulfonyl chloride with sodium amide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C5F11SO2Cl+NaNH2C5F11SO2NNaSO2C5F11\text{C}_5\text{F}_{11}\text{SO}_2\text{Cl} + \text{NaNH}_2 \rightarrow \text{C}_5\text{F}_{11}\text{SO}_2\text{NNaSO}_2\text{C}_5\text{F}_{11} C5​F11​SO2​Cl+NaNH2​→C5​F11​SO2​NNaSO2​C5​F11​

The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Sodium bis((perfluoropentyl)sulfonyl)amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives.

Scientific Research Applications

Sodium bis((perfluoropentyl)sulfonyl)amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of sodium bis((perfluoropentyl)sulfonyl)amide involves its interaction with various molecular targets. The compound can form strong bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The perfluorinated sulfonyl groups enhance the compound’s stability and reactivity, making it a potent inhibitor in biochemical assays.

Comparison with Similar Compounds

    Sodium bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst in organic synthesis.

    Lithium bis((perfluoropentyl)sulfonyl)amide: Similar structure but different cation, used in battery electrolytes.

Uniqueness: Sodium bis((perfluoropentyl)sulfonyl)amide is unique due to its specific perfluorinated structure, which imparts distinct chemical properties such as high thermal stability, low reactivity with water, and strong electron-withdrawing effects. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

Molecular Formula

C10F22NNaO4S2

Molecular Weight

703.2 g/mol

IUPAC Name

sodium;bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)azanide

InChI

InChI=1S/C10F22NO4S2.Na/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28;/q-1;+1

InChI Key

DXEOJJPJMKXCAV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+]

Origin of Product

United States

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